![molecular formula C26H35N3O7S2 B2607676 diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 449781-48-0](/img/structure/B2607676.png)
diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H35N3O7S2 and its molecular weight is 565.7. The purity is usually 95%.
BenchChem offers high-quality diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agent Development
The structural framework of this compound suggests potential for antibacterial activity. Analogues of thienopyridines have been tested against various bacterial strains, showing inhibition of growth in pathogens like Staphylococcus aureus and Escherichia coli . This compound could be synthesized and tested as part of a broader search for new antibacterial agents.
Molecular Orbital Studies
The electronic structure of thienopyridine derivatives is of interest in molecular orbital studies. These studies can help predict the reactivity and interaction of the compound with biological targets. The compound’s molecular orbital calculations could provide insights into its potential bioactivity .
Chemical Synthesis and Characterization
As a complex organic molecule, this compound can serve as a case study in synthetic organic chemistry. Researchers can explore various synthetic routes and characterize the compound using techniques like NMR , IR , and MS to understand its chemical properties better .
properties
IUPAC Name |
diethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O7S2/c1-5-14-29(15-6-2)38(33,34)19-11-9-18(10-12-19)23(30)27-24-22(25(31)35-7-3)20-13-16-28(17-21(20)37-24)26(32)36-8-4/h9-12H,5-8,13-17H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDMMGXQBLYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OCC)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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